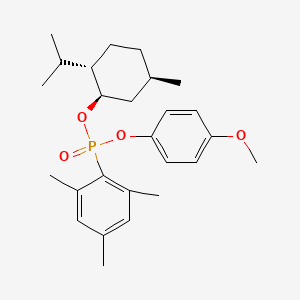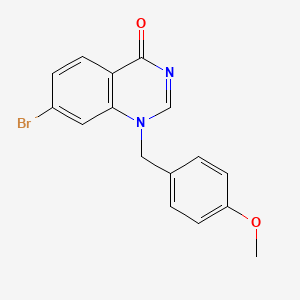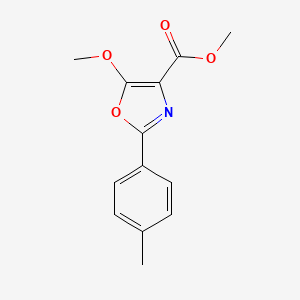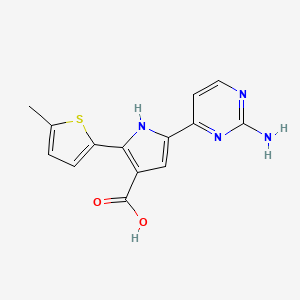
1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a synthetic organic compound that features a hydrazinecarboxamide core with a hydroxyhexyl and a nitrofuran substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the following steps:
Formation of the Hydrazinecarboxamide Core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the Hydroxyhexyl Group: The hydroxyhexyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Attachment of the Nitrofuran Group: The nitrofuran moiety can be attached through a condensation reaction with a nitrofuran aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrofuran group can be reduced to an amine.
Substitution: The hydrazinecarboxamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazinecarboxamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrofuran group is known for its antimicrobial properties, which could contribute to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide: Similar structure with a shorter hydroxyalkyl chain.
1-(2-Hydroxyhexyl)-2-((5-nitrothiophene-2-yl)methylene)hydrazinecarboxamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H18N4O5 |
|---|---|
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
1-(2-hydroxyhexyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H18N4O5/c1-2-3-4-9(17)8-15(12(13)18)14-7-10-5-6-11(21-10)16(19)20/h5-7,9,17H,2-4,8H2,1H3,(H2,13,18)/b14-7+ |
Clave InChI |
FRLFOQIGGOTYHP-VGOFMYFVSA-N |
SMILES isomérico |
CCCCC(CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-])O |
SMILES canónico |
CCCCC(CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)




![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

